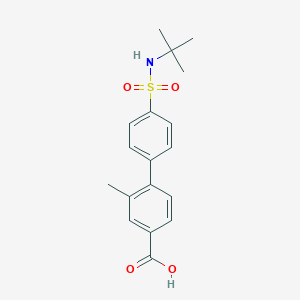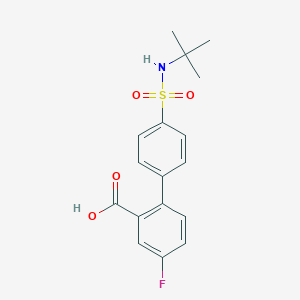
5-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% (5-BSA-2FBA) is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 123-125°C and a molecular weight of 312.32 g/mol. 5-BSA-2FBA has a high purity of 95%, making it an ideal compound for use in laboratory experiments.
Aplicaciones Científicas De Investigación
5-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various compounds, such as pyrrolidines and amides, as well as in the synthesis of pharmaceuticals. It has also been used as a catalyst in the synthesis of polymers and as an inhibitor of enzymes. In addition, 5-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% has been used in the study of molecular recognition and binding, and in the study of the structure and function of proteins.
Mecanismo De Acción
The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% is not fully understood. However, it is believed that the compound binds to specific sites on proteins, altering their structure and function. This binding can lead to changes in the activity of the protein, which can then lead to changes in the biochemical and physiological processes of a cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% are not fully understood. However, it is believed that the compound can affect the activity of enzymes, leading to changes in the production of proteins and other molecules. In addition, 5-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% may affect the structure of proteins, leading to changes in the structure and function of cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of using 5-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% in laboratory experiments is its high purity of 95%. This makes it an ideal compound for use in experiments where precise measurements are required. However, the compound has some limitations. It is not soluble in water, and it is unstable in the presence of light and heat.
Direcciones Futuras
The future directions for 5-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% research include: further investigation into its mechanism of action and biochemical and physiological effects; development of new synthesis methods; use of the compound in drug discovery and development; use of the compound in the study of molecular recognition and binding; use of the compound in the study of protein structure and function; use of the compound in the study of enzymes and their inhibitors; use of the compound in the synthesis of polymers.
Métodos De Síntesis
5-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 4-t-butylsulfamoylphenol with 2-fluorobenzoic acid in the presence of a base, such as triethylamine. The second step involves the crystallization of the product from a solution of methanol and water.
Propiedades
IUPAC Name |
5-[4-(tert-butylsulfamoyl)phenyl]-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO4S/c1-17(2,3)19-24(22,23)13-7-4-11(5-8-13)12-6-9-15(18)14(10-12)16(20)21/h4-10,19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKPDOCWMMHGSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-t-Butylsulfamoylphenyl)-2-fluorobenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














